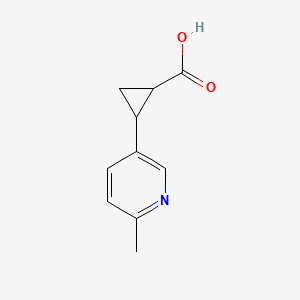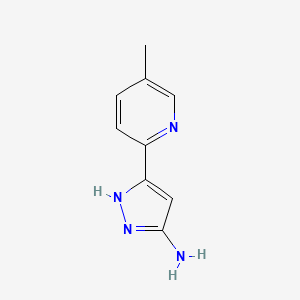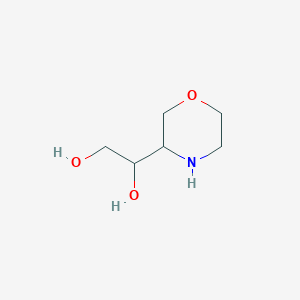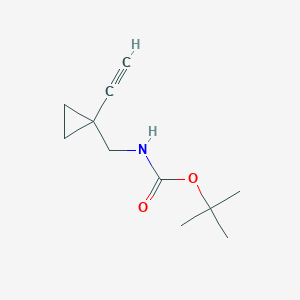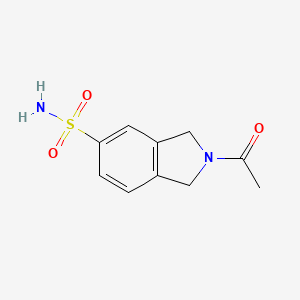
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide can be compared with other similar compounds, such as 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride and 2H-isoindole-2-carboxylic acid . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-acetyl-1,3-dihydroisoindole-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3,(H2,11,14,15) |
InChI Key |
GMUCRSHRPFNASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


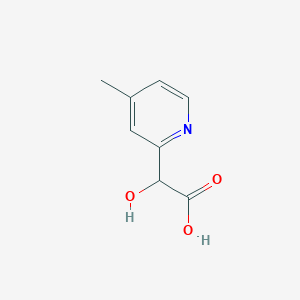
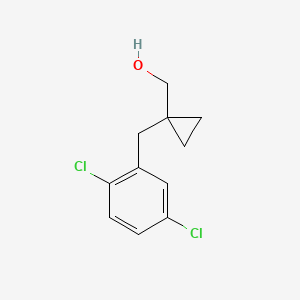
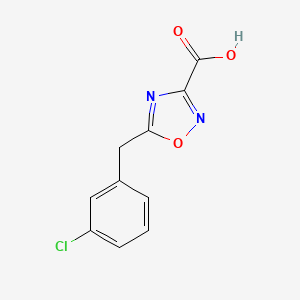
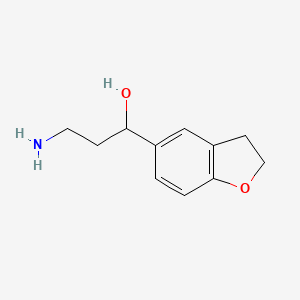

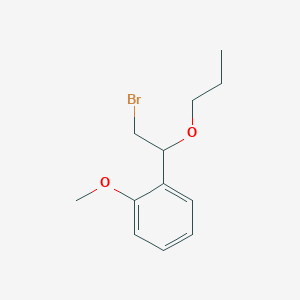
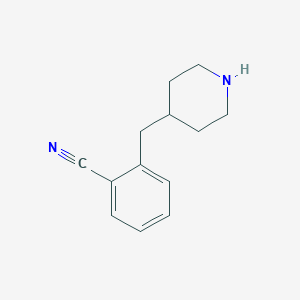
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
